6-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine
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Overview
Description
6-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine is a heterocyclic compound with a unique structure that includes both nitrogen and oxygen atoms within its ring system.
Preparation Methods
The synthesis of 6-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine can be achieved through several routes. One common method involves the use of 1,1-azobis(cyclohexanecarbonitrile) (ACCN) as an initiator in cyclohexane at reflux conditions. better yields are obtained using azobis(isobutyronitrile) (AIBN) in carbon tetrachloride at reflux, which affords the desired product in 30% yield. Further optimization using t-butanol as a solvent and adding AIBN in portions every hour for 5 hours can improve the yield to 35% .
Chemical Reactions Analysis
6-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include lithium diisopropylamide (LDA), propenal, and lithium aluminum hydride (LiAlH4).
Scientific Research Applications
6-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of neurology.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine involves its interaction with specific molecular targets. For instance, it acts as a modulator of gamma-aminobutyric acid (GABA) receptors, particularly the delta subunit-containing GABA receptors. This interaction can lead to various physiological effects, including sedation and modulation of neuronal excitability .
Comparison with Similar Compounds
6-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine can be compared with other similar compounds such as:
4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-ol: Known for its sedative and hypnotic properties due to its action on GABA receptors.
4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine:
4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol:
Biological Activity
6-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine is a heterocyclic compound with significant biological activity. This compound is recognized for its potential therapeutic applications, particularly in the modulation of neurotransmitter systems. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₇H₁₀N₂O
- Molecular Weight : 138.17 g/mol
- IUPAC Name : (6S)-6-methyl-4,5,6,7-tetrahydro-[1,2]oxazolo[4,3-c]pyridine
- CAS Number : 2328103-31-5
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. Notably, it acts as a modulator of the GABAergic system:
- GABA Receptor Modulation : This compound has been shown to enhance GABA uptake and inhibit GABA receptor activity in various in vitro studies. It demonstrates selective binding to GABA_A receptors, influencing neuronal excitability and synaptic transmission .
Anticonvulsant Effects
Research indicates that derivatives of this compound exhibit anticonvulsant properties. For instance:
- Gaboxadol (THIP) : A closely related compound has been investigated for its selective action on GABA_A receptors containing delta subunits. Gaboxadol has shown promise as an anticonvulsant agent with a unique mechanism compared to traditional benzodiazepines .
Neuroprotective Properties
Studies have highlighted the neuroprotective effects of this compound against excitotoxicity:
- Mechanisms : By modulating GABAergic transmission, it can reduce neuronal death caused by overstimulation of glutamate receptors. This property is crucial in conditions such as epilepsy and neurodegenerative diseases .
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
Compound | Structure | Biological Activity |
---|---|---|
Gaboxadol (THIP) | Similar isoxazole-pyridine structure | Selective GABA_A receptor agonist with anticonvulsant properties |
Pyridine Derivatives | Basic nitrogen heterocycles | General neuroactive properties but less selective than isoxazole derivatives |
Dihydropyridine | Reduced pyridine structure | Significant cardiovascular effects rather than direct neurotransmitter modulation |
Properties
Molecular Formula |
C7H10N2O |
---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
6-methyl-4,5,6,7-tetrahydro-[1,2]oxazolo[4,3-c]pyridine |
InChI |
InChI=1S/C7H10N2O/c1-5-2-7-6(3-8-5)4-10-9-7/h4-5,8H,2-3H2,1H3 |
InChI Key |
NVXZHVDHEPYIDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=NOC=C2CN1 |
Origin of Product |
United States |
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